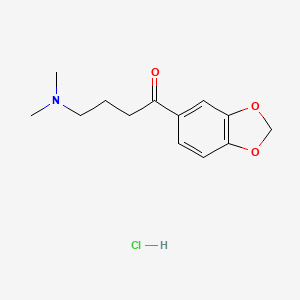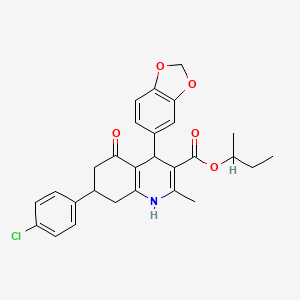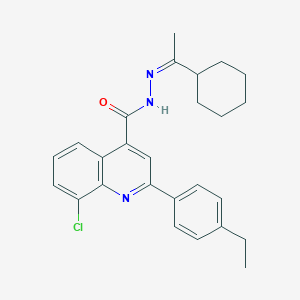
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride, also known as MDBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of amphetamine-like compounds that are commonly found in khat plants, which are native to East Africa and the Arabian Peninsula. MDBP is a psychoactive substance that has been used recreationally due to its stimulant effects. However, it has also gained attention in scientific research due to its potential therapeutic applications.
作用机制
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into neurons. This leads to an increase in the levels of dopamine in the brain, which can have various effects on behavior and cognition. The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride is not fully understood, but it is thought to involve interactions with the dopamine transporter protein.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of stimulant drugs. It has also been shown to increase levels of the stress hormone cortisol, which can have negative effects on the body over time. Additionally, it has been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for delivering drugs to the brain. Another advantage is its ability to inhibit the dopamine transporter, which can be useful in studying the effects of dopamine on behavior and cognition.
One limitation of using 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride in lab experiments is its potential toxicity and abuse liability. It has been shown to have stimulant effects similar to other amphetamine-like compounds, which can lead to addiction and other adverse effects. Another limitation is its relatively limited use in scientific research, which means that there is still much to be learned about its effects and potential applications.
未来方向
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride. One direction is to further study its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Another direction is to study its potential use as a drug delivery system for drugs that are unable to cross the blood-brain barrier. Additionally, more research is needed to fully understand its mechanism of action and potential adverse effects, particularly in relation to its abuse liability and potential toxicity.
合成方法
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride can be synthesized using various methods, including the reaction of 3,4-methylenedioxyphenylpropan-2-one with dimethylamine and n-butyl lithium. Another method involves the reaction of 1,3-benzodioxole with dimethylamine and butyryl chloride. The resulting product is then converted to the hydrochloride salt form.
科学研究应用
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, it has been shown to have an effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been shown to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain. This effect has been studied in relation to its potential use in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
In pharmacology, 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been studied for its potential use as a drug delivery system. It has been shown to be able to cross the blood-brain barrier, which is a protective barrier that prevents many substances from entering the brain. This property makes it a potential candidate for delivering drugs to the brain that would otherwise be unable to cross the blood-brain barrier.
In toxicology, 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been studied for its potential toxicity and abuse liability. It has been shown to have stimulant effects similar to other amphetamine-like compounds, which can lead to addiction and other adverse effects.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14(2)7-3-4-11(15)10-5-6-12-13(8-10)17-9-16-12;/h5-6,8H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNOZZNEGKMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC2=C(C=C1)OCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)



![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4941195.png)